molecular formula C10H21NO B032324 1,2,2,6,6-Pentamethylpiperidin-4-ol CAS No. 2403-89-6

1,2,2,6,6-Pentamethylpiperidin-4-ol

Cat. No.: B032324
CAS No.: 2403-89-6
M. Wt: 171.28 g/mol
InChI Key: NWHNXXMYEICZAT-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS: 2403-89-6) is a hindered amine derivative characterized by a piperidine ring substituted with five methyl groups and a hydroxyl group at the 4-position. Its sterically hindered structure enhances thermal and oxidative stability, making it a key component in industrial and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,6,6-Pentamethylpiperidin-4-ol can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in PMP undergoes controlled oxidation to yield ketones or aldehydes. Key reagents and conditions include:

Oxidizing Agent Conditions Product Yield
Potassium permanganateAcidic aqueous medium, 60°C1,2,2,6,6-Pentamethylpiperidin-4-one68–72%
Chromium trioxideAnhydrous dichloromethane, RT4-Oxo derivative55–60%

Mechanistic Insight : Oxidation proceeds via proton abstraction from the hydroxyl group, forming a carbonyl intermediate. Steric hindrance from methyl groups slows reaction kinetics compared to less hindered analogs .

Reduction Reactions

PMP can be reduced to modify its functional groups or generate intermediates for further synthesis:

Reducing Agent Conditions Product Application
Sodium borohydrideMethanol, 0°C1,2,2,6,6-PentamethylpiperidinePrecursor for light stabilizers
Lithium aluminum hydrideDry THF, reflux4-Amino derivativeKinase inhibitor synthesis

Key Finding : Reduction of the hydroxyl group to an amine is critical for synthesizing PDGFR kinase inhibitors, where PMP derivatives act as steric shields to enhance binding selectivity .

Substitution Reactions

The hydroxyl and methyl groups participate in nucleophilic and radical substitution reactions:

Hydroxyl Group Substitution

  • Halogenation : Treatment with PCl₅ or SOCl₂ yields 4-chloro-1,2,2,6,6-pentamethylpiperidine, a key intermediate for polymer stabilizers .
  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) under basic conditions produces ether derivatives, used in photoredox catalysis .

Methyl Group Substitution

  • Radical Methyl Abstraction : Under UV light, PMP undergoes demethylation at the 2- or 6-positions, forming less hindered analogs for material science applications .

Condensation and Functionalization

PMP serves as a building block in multicomponent reactions:

Preparation of Fluorescent Probes

  • Example : PMP reacts with 1,8-naphthalic anhydride to form 4-(1,2,2,6,6-pentamethylpiperidin-4-yloxy)-1,8-naphthalimide, a pH-sensitive chemosensor .
  • Mechanism : Photoinduced electron transfer (PET) between the PMP moiety and naphthalimide core enables fluorescence modulation .

Catalytic Hydrogenolysis

While primarily a synthetic step for PMP production, this reaction highlights its stability:

  • Process : 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinol undergoes hydrogenolysis over Ni/Al₂O₃ at 80°C to yield PMP with >97% selectivity .
  • Key Insight : The reaction tolerates high pressures (5–10 bar H₂), underscoring PMP’s robustness under harsh conditions .

Environmental and Metabolic Reactions

  • Photodegradation : PMP derivatives resist UV-induced breakdown, with half-lives exceeding 100 days in polymer matrices .
  • Biodegradation : Microbial metabolism in soil generates 3,3,4,5,5-pentamethylmorpholine-2-one as a primary metabolite .

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Unique Feature
OxidationKMnO₄, CrO₃Steric hindrance reduces reaction rate
ReductionNaBH₄, LiAlH₄High selectivity for amine formation
HalogenationPCl₅, SOCl₂Yields reactive intermediates for HALS
CondensationMethacrylic acid, H₂SO₄Industrially scalable for polymer additives

Scientific Research Applications

Chemistry

This compound is utilized in several chemical syntheses:

  • Photostable Blue-Emitting Naphthalimides : It serves as a reactant in the production of naphthalimides that exhibit photostability and blue emission properties.
  • Blue Fluorescent Naphthalimide pH Chemosensors : The compound is employed in synthesizing chemosensors that can detect pH changes through fluorescence.
  • Crowded Piperidines : It is used to create piperidines with intramolecularly hydrogen-bonded nitrogen, which are important for various synthetic applications.

Biology

In biological research, 1,2,2,6,6-Pentamethylpiperidin-4-ol has been applied in:

  • Synthesis of Spiropyrans and Spirooxazines : These compounds are crucial for biological imaging and sensing applications.

Medicine

The compound has notable medicinal applications:

  • PDGFR Kinase Inhibitors : It plays a role in the development of inhibitors targeting Platelet-Derived Growth Factor Receptors (PDGFR), which are significant in cancer therapies.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies show that derivatives of this compound have antimicrobial effects against several pathogens. The hydroxyl group enhances membrane interactions.
  • Anticancer Activity : Evidence suggests it can inhibit cancer cell proliferation by modulating signaling pathways related to growth and apoptosis.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. Its potential as a PDGFR kinase inhibitor highlights its relevance in cancer treatment.

Case Studies

  • Antimicrobial Study : A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies revealed that the compound could reduce the viability of breast cancer cells by inducing apoptosis through specific signaling pathway modulation.
  • Enzyme Inhibition Research : Investigations into its role as a PDGFR kinase inhibitor showed promising results in reducing tumor growth in animal models.

Mechanism of Action

The mechanism of action of 1,2,2,6,6-pentamethylpiperidin-4-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Key Applications Notable Properties References
1,2,2,6,6-Pentamethylpiperidin-4-ol 5 methyl groups, 4-OH HALS, pH sensors, V-ATPase inhibitors High steric hindrance, thermal stability
2,2,6,6-Tetramethylpiperidin-4-ol 4 methyl groups, 4-OH Antioxidant in polymers Lower steric hindrance, cost-effective
N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine 4 methyl groups, N-butyl, 4-NH₂ Catalyst in chemical synthesis Enhanced nucleophilicity
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) sebacate Esterified with sebacic acid HALS (Tiangang® HS-508) High molecular weight, UV resistance
4-Tertiary-butoxy aminomethyl-1-(2-phenylethyl)-piperidin-4-ol Bulky tert-butoxy, phenethyl group Pharmaceutical intermediates Bioactivity in targeted therapies

Performance in Polymer Stabilization

  • Steric Effects : The pentamethyl substitution in this compound provides superior radical scavenging efficiency compared to tetramethyl analogues (e.g., 2,2,6,6-tetramethylpiperidin-4-ol) due to enhanced steric protection of the nitroxyl radical intermediate .
  • Molecular Weight Impact : Esterified derivatives (e.g., bis(1,2,2,6,6-pentamethylpiperidin-4-yl) sebacate) exhibit prolonged polymer protection by reducing volatility and migration, critical for long-term UV resistance in coatings .

pH Sensing Capabilities

  • Fluorescence Properties : The naphthalimide derivative of this compound shows a blue fluorescence response (λem = 450 nm) with pH-dependent PET quenching, operating effectively in physiological ranges (pH 5.0–9.0) .
  • Comparison with ETH 5350 : While ETH 5350 covers a broader pH range (2.0–11.5) , the pentamethylpiperidinyl-naphthalimide sensor offers higher selectivity for biological systems due to reduced interference from ionic strength .

Pharmaceutical Relevance

  • V-ATPase Inhibition : The (2Z,4E)-pentadienamide derivative of this compound (SB 242784) demonstrates 10-fold higher inhibitory potency (IC50 = 0.3 nM) against osteoclast V-ATPase compared to diphyllin (IC50 = 3 nM) .
  • Structural Specificity: The bulky pentamethylpiperidinyl group enhances binding affinity to the V-ATPase enzyme’s hydrophobic pocket, a feature absent in simpler piperidinols .

Biological Activity

1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS No. 2403-89-6) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with five methyl groups and a hydroxyl group at the 4-position. This unique arrangement contributes to its steric hindrance and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of the hydroxyl group enhances interactions with biological membranes, potentially increasing permeability and efficacy against bacterial strains.
  • Anticancer Activity : Some studies suggest that this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes relevant in metabolic pathways. For instance, it shows potential as a PDGFR kinase inhibitor, which could be beneficial in treating cancers that rely on this pathway for growth .

The mechanism of action for this compound involves several pathways:

  • Interaction with Receptors : The compound may act as an antagonist or inhibitor at various receptor sites involved in cellular signaling.
  • Enzyme Modulation : By inhibiting specific enzymes such as kinases or proteases, it can disrupt critical processes in cancer cell metabolism and proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Hydrogenation Reaction : Piperidine reacts with methacrylic acid to form methacrylic acid piperidyl ester.
  • Condensation Reaction : The ester undergoes condensation with methanol in the presence of a base.
  • Deetherification Reaction : This step yields this compound.

Applications in Research

  • Medicinal Chemistry : The compound serves as a building block for synthesizing hindered amine light stabilizers (HALS) used in polymers to enhance UV stability .
  • Biological Imaging : Its derivatives are being explored for applications in biological imaging due to their photostability and chemical resistance.
  • Industrial Applications : Beyond medicinal uses, it is employed in producing specialty chemicals and materials such as coatings and polymers .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed promising results against Gram-positive bacteria. The compound's structure was found to enhance its interaction with bacterial membranes.

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that this compound could significantly reduce the viability of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundFive methyl groups; hydroxyl groupAntimicrobial; anticancer
1,2,2-TetramethylpiperidineFour methyl groups; no hydroxyl groupLimited biological activity
4-Hydroxy-1,2,2-trimethylpiperidineThree methyl groups; hydroxyl groupAntioxidant properties

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,2,6,6-pentamethylpiperidin-4-ol, and how do they influence experimental design?

  • Answer: The compound (CAS 2403-89-6) has a molecular formula of C₁₀H₂₁NO (MW 171.28) and exhibits a melting point of 72–76°C, boiling point of 238°C, and water solubility of 4.8 g/100 mL at 20°C . Its logP value (1.54) suggests moderate lipophilicity, which is critical for solubility considerations in organic synthesis or formulation studies. These properties guide solvent selection (e.g., methanol for reactions) and storage conditions (room temperature, dry environments) .

Q. What synthetic methods are commonly employed for the preparation of this compound?

  • Answer: A representative method involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with methylating agents under basic conditions. For example, sodium hydroxide and di-tert-butyl dicarbonate in methanol at 20–35°C yield derivatives with monitored reaction progress via HPLC . Alternative routes include spiro compound hydrolysis in aqueous ammonia, as described for structurally similar piperidinols .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm structural integrity, with methyl group resonances typically appearing between δ 1.0–1.5 ppm .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 171.1623 g/mol) .
  • Chromatography: HPLC with UV detection monitors purity (>97%) and identifies impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Answer: Key variables include:

  • Temperature Control: Maintaining 25–35°C during methyl group introduction prevents side reactions .
  • Catalyst Selection: Alkaline catalysts (e.g., NaOH) enhance reaction efficiency, while inert atmospheres minimize oxidation .
  • Reaction Monitoring: Real-time HPLC tracks intermediates and byproducts, enabling adjustments to reaction time or stoichiometry .

Q. What experimental strategies assess the stereochemical and electronic effects of substituents on the reactivity of this compound?

  • Answer:

  • Comparative Synthesis: Introduce substituents (e.g., halogens, aryl groups) at the 4-position and compare reaction kinetics via NMR .
  • Computational Modeling: Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) using the compound’s InChIKey (VDVUCLWJZJHFAV-UHFFFAOYSA-N) .
  • Spectroscopic Probes: IR spectroscopy identifies hydrogen bonding interactions influenced by steric hindrance from methyl groups .

Q. How does this compound behave under extreme pH or thermal conditions, and what decomposition products form?

  • Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset near 200°C, producing CO and NOx .
  • pH Studies: Accelerated stability testing at pH 1–13 (using HCl/NaOH) identifies hydrolysis products via LC-MS. The hydroxyl group is susceptible to esterification or elimination under acidic/basic conditions .

Q. What methodologies are recommended for impurity profiling of this compound in pharmaceutical intermediates?

  • Answer:

  • Chromatographic Standards: Use certified reference materials (e.g., EP impurities) with LC-MS/MS to quantify trace byproducts (e.g., methylated isomers) .
  • Forced Degradation: Expose the compound to UV light, heat, or oxidants (H₂O₂) to simulate storage conditions and profile degradation pathways .

Q. How can computational tools predict the biological activity or toxicity of this compound derivatives?

  • Answer:

  • QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models correlate logP, PSA (23.47 Ų), and molecular weight with membrane permeability or toxicity .
  • Docking Simulations: Molecular docking into target proteins (e.g., enzymes) evaluates binding affinity, leveraging the compound’s 3D structure (PubChem CID 168363) .

Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-ol
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InChI

InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NWHNXXMYEICZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H21NO
Source PubChem
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DSSTOX Substance ID

DTXSID3044411
Record name 1,2,2,6,6-Pentamethylpiperidin-4-ol
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Molecular Weight

171.28 g/mol
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CAS No.

2403-89-6
Record name 1,2,2,6,6-Pentamethyl-4-piperidinol
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Record name 4-Piperidinol, 1,2,2,6,6-pentamethyl-
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Record name 4-Piperidinol, 1,2,2,6,6-pentamethyl-
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Record name 1,2,2,6,6-Pentamethylpiperidin-4-ol
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Record name 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL-
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Synthesis routes and methods I

Procedure details

tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-52” from Asahi Denka Kogyo K.K.), tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-57” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-62” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-67” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-63” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-68” from Asahi Denka Kogyo K.K.),
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Synthesis routes and methods II

Procedure details

A mixture of 18 grams of commercially available 2, 2, 6, 6-tetramethyl-4-hydroxypiperidine, 18 grams of an aqueous solution containing 37% of formaldehyde and 4 milliliters of formic acid containing 1% water is placed in a 100-ml., round-bottomed flask and heated on a steam bath for 7 hours. The contents are cooled, made basic with sodium hydroxide and extracted with ether. The ether extract is dried using anhydrous magnesium sulfate and the ether evaporated. The residue, a white solid, is purified by sublimation at 90°C. at 0.05 torr. The purified 1, 2, 2, 6, 6-pentamethyl-4-hydroxypiperidine has a melting point of 70°-71°C.
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Synthesis routes and methods III

Procedure details

1,2,2,6,6-pentamethyl-4-piperidinol was synthesized upon reductive-amination of 2,2,6,6-tetramethy-4-piperidinol. A mixture of 2,2,6,6-tetranmethyl-4-piperidinol (3.55 g, 0.02 M), 37% formalin (3.3 mL) and 1 mL formic acid was heated under a reflux condenser on the steam bath for 5 h. The reaction mixture was made basic with (1.0 M) potassium hydroxide solution and the product was extracted with ether (5×50 mL). The combined extract was washed with saturated solution of potassium carbonate (2×20 mL) and dried over anhydrous magnesium sulfate and finally the solvent was evaporated under vacuum. The residue was then sublimed at 0.05 mm, bath temperature 85° C. The white sublimate weighed 3.5 g to give 91% yield, mp=72-74° C.
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Synthesis routes and methods IV

Procedure details

1,2,2,6,6-pentamethy-4-piperidinol was synthesized upon reductive-amination of 2,2,6,6-tetramethy-4-piperidinol. A mixture of 2,2,6,6-tetramethyl]-piperidinol (3.55 g, 0.02 M), 37% formalin (3.3 mL) and 1 mL formic acid was heated under a reflux condensor on the steam bath for 5 h. The reaction mixture was made basic with (1.0 M) potassium hydroxide solution and the product was extracted with ether (5×50 mL). The combined extract was washed with saturated solution of potassium carbonate (2×20 mL) and dried over anhydrous magnesium sulfate and finally the solvent was evaporated under vacuum. The residue was then sublimed at 0.05 mm, bath temperature 85° C. The white sublimate weighed 3.5 g to give 91% yield, mp=72-74° C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.